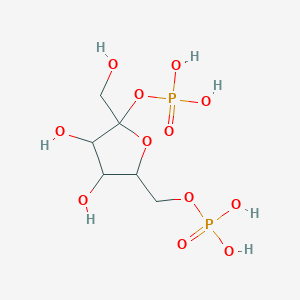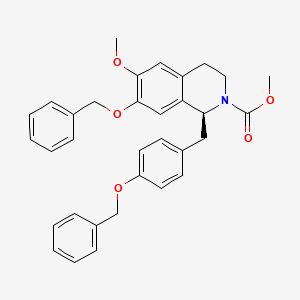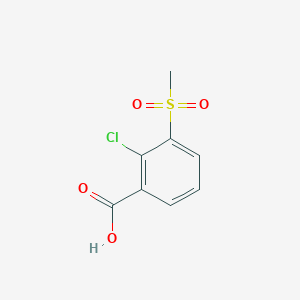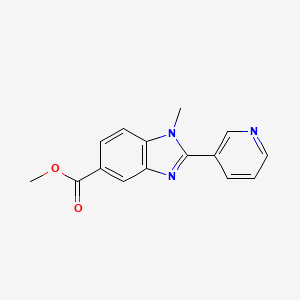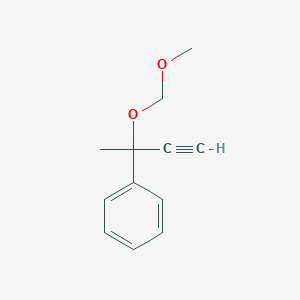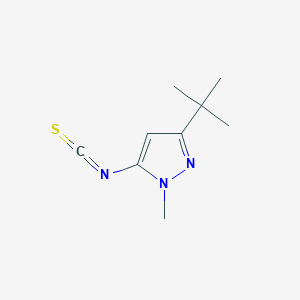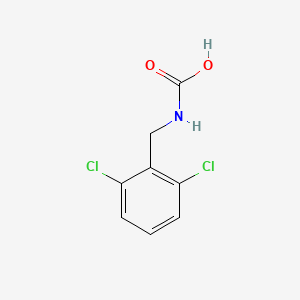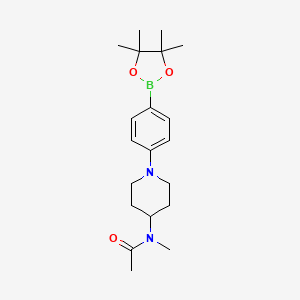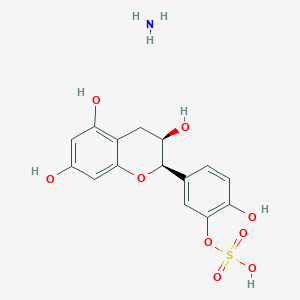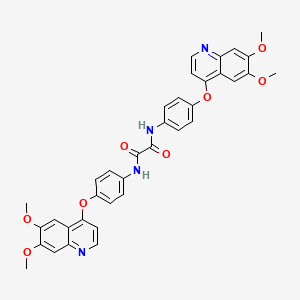
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide is a complex organic compound with the molecular formula C36H30N4O8 and a molecular weight of 646.7 g/mol . This compound is known for its unique structure, which includes two quinoline moieties connected through an oxalamide linkage. It is often used as a reference standard in pharmaceutical research and development.
準備方法
The synthesis of N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide typically involves the reaction of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with oxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent oxidation . The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.
化学反応の分析
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The quinoline moieties can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the quinoline rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified quinoline or oxalamide structures .
科学的研究の応用
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in pharmaceutical research to develop new drugs and to study drug metabolism and pharmacokinetics.
作用機序
The mechanism of action of N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The quinoline moieties in the compound can intercalate with DNA, potentially disrupting DNA replication and transcription. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects .
類似化合物との比較
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide can be compared with other similar compounds, such as:
Cabozantinib: A tyrosine kinase inhibitor used in cancer treatment, which also contains a quinoline moiety.
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs and share structural similarities with the quinoline moieties in this compound.
The uniqueness of this compound lies in its oxalamide linkage, which provides distinct chemical and biological properties compared to other quinoline derivatives .
特性
分子式 |
C36H30N4O8 |
|---|---|
分子量 |
646.6 g/mol |
IUPAC名 |
N,N'-bis[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]oxamide |
InChI |
InChI=1S/C36H30N4O8/c1-43-31-17-25-27(19-33(31)45-3)37-15-13-29(25)47-23-9-5-21(6-10-23)39-35(41)36(42)40-22-7-11-24(12-8-22)48-30-14-16-38-28-20-34(46-4)32(44-2)18-26(28)30/h5-20H,1-4H3,(H,39,41)(H,40,42) |
InChIキー |
DBSPXOCQJKWNHB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C(=O)NC4=CC=C(C=C4)OC5=C6C=C(C(=CC6=NC=C5)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
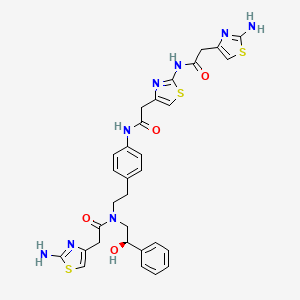
![N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt](/img/structure/B13865365.png)
